molecular formula C16H16N4O2 B2633248 N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203244-94-3

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2633248
CAS No.: 1203244-94-3
M. Wt: 296.33
InChI Key: BDFVAOJQBCSADZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a cyanophenyl group, an isopropyl-substituted pyrimidinone, and an acetamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the pyrimidinone intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or acetamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)14-7-16(22)20(10-18-14)9-15(21)19-13-6-4-3-5-12(13)8-17/h3-7,10-11H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFVAOJQBCSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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